molecular formula C17H13N3O3S3 B3003512 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1172759-26-0

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B3003512
CAS No.: 1172759-26-0
M. Wt: 403.49
InChI Key: BPOFXFAIHBDNCR-UHFFFAOYSA-N
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Description

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H13N3O3S3 and its molecular weight is 403.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazolopyrimidines, the class of compounds to which it belongs, are known to be heterocyclic analogs of purine bases . This suggests that they may interact with biological targets that also interact with purine bases, such as various enzymes and receptors.

Mode of Action

Thiazolopyrimidines have been found to exhibit a broad spectrum of pharmacological activity , suggesting that they may interact with their targets in a variety of ways, potentially including competitive inhibition, allosteric modulation, or other mechanisms of action.

Biochemical Pathways

Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, hypertension, viral replication, oxidation, tumor growth, HIV infection, calcium channel blocking, acetylcholine esterase inhibition, CDC25B phosphatase inhibition, Bcl-2 family proteins inhibition, glutamate receptor antagonism, and 5-HT2a receptor antagonism .

Result of Action

Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines , it is likely that this compound has multiple effects at the molecular and cellular level. These could potentially include effects on enzyme activity, receptor signaling, gene expression, cell proliferation, and other cellular processes.

Properties

IUPAC Name

N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-11-9-15(21)20-14(10-25-17(20)18-11)12-4-6-13(7-5-12)19-26(22,23)16-3-2-8-24-16/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFXFAIHBDNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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